1-(2-azidoethyl)-1H-1,3-benzodiazole
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Overview
Description
1-(2-Azidoethyl)-1H-1,3-benzodiazole is a compound belonging to the class of organic azides. Organic azides are known for their versatility in various chemical reactions, particularly in the field of click chemistry. This compound features a benzodiazole ring substituted with an azidoethyl group, making it a valuable intermediate in synthetic organic chemistry.
Preparation Methods
The synthesis of 1-(2-azidoethyl)-1H-1,3-benzodiazole typically involves the introduction of the azido group into the benzodiazole framework. One common method is the diazotransfer reaction, where an amino group is converted into an azide using a diazotransfer reagent. For instance, the conversion of dopamine into dopamine azide via sodium periodate oxidation is a similar process . Industrial production methods may involve large-scale diazotransfer reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Azidoethyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Click Reactions: The azido group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazoles.
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include copper catalysts for click reactions and hydrogen gas for reductions. Major products formed include triazoles and amines, depending on the reaction conditions.
Scientific Research Applications
1-(2-Azidoethyl)-1H-1,3-benzodiazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-azidoethyl)-1H-1,3-benzodiazole primarily involves its azido group. The azido group is highly reactive and can undergo cycloaddition reactions with alkynes to form stable triazoles. This reactivity is harnessed in click chemistry, where the compound acts as a linker or a functional group modifier. The molecular targets and pathways involved depend on the specific application, such as bioconjugation or drug delivery.
Comparison with Similar Compounds
1-(2-Azidoethyl)-1H-1,3-benzodiazole can be compared with other azidoethyl-containing compounds, such as:
- 2-Azidoethyl-4-methyl benzenesulfonate
- 2-Azidoethyl-methylsulfonate
- 1-Azido-2-chloroethane
These compounds share the azidoethyl group but differ in their core structures, leading to variations in reactivity and applications. The uniqueness of this compound lies in its benzodiazole ring, which imparts specific chemical properties and reactivity patterns.
Properties
IUPAC Name |
1-(2-azidoethyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5/c10-13-12-5-6-14-7-11-8-3-1-2-4-9(8)14/h1-4,7H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHSIBYYPPIMQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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